8-(2-Chloro-4-nitrophenoxy)quinoline
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Overview
Description
8-(2-Chloro-4-nitrophenoxy)quinoline is an organic compound with the molecular formula C15H9ClN2O3 . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chloro and nitro group attached to a phenoxy moiety, which is further connected to a quinoline ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Chloro-4-nitrophenoxy)quinoline typically involves the reaction of 3-chloro-4-fluoronitrobenzene with 8-hydroxyquinoline. This reaction is carried out at 100°C for 30 minutes using microwave irradiation, resulting in a yield of 83% . Another method involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols such as ultrasound irradiation and photocatalytic synthesis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable and environmentally friendly synthetic routes, such as those involving microwave irradiation and green solvents, is likely to be preferred for large-scale production.
Chemical Reactions Analysis
Types of Reactions
8-(2-Chloro-4-nitrophenoxy)quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and nitro groups on the phenoxy moiety can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The quinoline ring can undergo oxidation reactions to form quinoline N-oxide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Major Products Formed
Substitution Reactions: Products include substituted quinoline derivatives.
Reduction Reactions: Products include aminoquinoline derivatives.
Oxidation Reactions: Products include quinoline N-oxide derivatives.
Scientific Research Applications
8-(2-Chloro-4-nitrophenoxy)quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 8-(2-Chloro-4-nitrophenoxy)quinoline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
8-chloro-4-(2-chloro-4-nitrophenoxy)quinoline: This compound has a similar structure but with an additional chloro group on the quinoline ring.
Quinoline derivatives: Other quinoline derivatives with different substituents on the phenoxy moiety or the quinoline ring.
Uniqueness
8-(2-Chloro-4-nitrophenoxy)quinoline is unique due to the specific arrangement of the chloro and nitro groups on the phenoxy moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
156304-50-6 |
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Molecular Formula |
C15H9ClN2O3 |
Molecular Weight |
300.69 g/mol |
IUPAC Name |
8-(2-chloro-4-nitrophenoxy)quinoline |
InChI |
InChI=1S/C15H9ClN2O3/c16-12-9-11(18(19)20)6-7-13(12)21-14-5-1-3-10-4-2-8-17-15(10)14/h1-9H |
InChI Key |
WGKFOGKAUUGXBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl)N=CC=C2 |
solubility |
14.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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